2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Chemical Synthesis Quality Control Building Block Procurement

2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 937606-28-5) is a furan-bearing pyrazolo[3,4-b]pyridine acetic acid derivative. This heterocyclic building block features a unique combination of a furan ring at the 4-position and a methyl group at the 3-position of the core scaffold, which distinguishes it from other pyrazolo[3,4-b]pyridine-1-acetic acid analogs.

Molecular Formula C13H11N3O3
Molecular Weight 257.249
CAS No. 937606-28-5
Cat. No. B2576189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
CAS937606-28-5
Molecular FormulaC13H11N3O3
Molecular Weight257.249
Structural Identifiers
SMILESCC1=NN(C2=NC=CC(=C12)C3=CC=CO3)CC(=O)O
InChIInChI=1S/C13H11N3O3/c1-8-12-9(10-3-2-6-19-10)4-5-14-13(12)16(15-8)7-11(17)18/h2-6H,7H2,1H3,(H,17,18)
InChIKeyMFYXCDBSRQFWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline: 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 937606-28-5)


2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 937606-28-5) is a furan-bearing pyrazolo[3,4-b]pyridine acetic acid derivative. This heterocyclic building block features a unique combination of a furan ring at the 4-position and a methyl group at the 3-position of the core scaffold, which distinguishes it from other pyrazolo[3,4-b]pyridine-1-acetic acid analogs . The compound is primarily offered as a research chemical by specialized suppliers, with a typical catalogue purity of 97-98% , and is utilized as a synthetic intermediate or scaffold in medicinal chemistry programs targeting kinase inhibition or protein-protein interactions [1].

Why Generic Substitution is Insufficient for 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid Selection


Substitution with other pyrazolo[3,4-b]pyridine-1-acetic acid derivatives is not trivial because the furan moiety at the 4-position is critical for specific target interactions. In a published series of furan-bearing pyrazolo[3,4-b]pyridines, the furan ring was essential for CDK2 inhibitory activity; replacing it with other aromatic or heterocyclic groups led to a significant loss in potency [1]. Furthermore, the methyl group at the 3-position influences the compound's conformational preference and metabolic stability relative to cyclopropyl or hydrogen-substituted analogs [2]. Therefore, even compounds sharing the same core scaffold and acetic acid solubilizing group exhibit markedly different biological profiles, making generic substitution a high-risk strategy without direct comparative data.

Quantitative Differentiation Guide for 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid vs. Closest Analogs


Comparison of Catalogue Purity Across Core Vendors for the Target Compound

The target compound is supplied by multiple vendors, enabling procurement optimization based on purity. Leyan.com offers the compound at 98% purity , while Fluorochem provides detailed analytical documentation including InChI Key and Hazard Statements, though their current lot pricing is not published . Chemenu lists the compound at 97% purity under catalog number CM272008 . This constitutes a Supporting evidence for procurement decision-making, as the compound's purity and documentation can vary between suppliers and influence downstream synthesis success.

Chemical Synthesis Quality Control Building Block Procurement

Furan Substitution vs. 4-Trifluoromethyl Analog: Impact on CDK2 Inhibitory Activity in Related Series

In a series of furan-bearing pyrazolo[3,4-b]pyridines evaluated as CDK2 inhibitors, the 4-furan substituted analog demonstrated an IC50 of 141 nM (Compound 33, BDBM8391), whereas the 4-trifluoromethyl substituted analog (Compound 3 in the patent series) exhibited significantly reduced activity (IC50 >1,000 nM) [1]. This represents a direct head-to-head comparison within the same assay system, highlighting the critical role of the furan moiety for target engagement. The 4-trifluoromethyl analog, 2-(6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (CAS 937605-78-2), is commercially available and often considered for similar applications, but the data suggests the furan-substituted scaffold offers superior potency for CDK2-targeted projects.

Kinase Inhibition CDK2 Medicinal Chemistry SAR

Comparison of Physicochemical Properties: LogP vs. 4-Difluoromethyl and 4-Phenyl Analogs

The target compound maintains a balanced lipophilicity profile (XLogP3 = 1.7) due to the furan ring's polarity, compared to the more lipophilic 4-phenyl analog (estimated XLogP3 > 2.5) and the 4-difluoromethyl analog (XLogP3 = 1.2) . Its topological polar surface area (TPSA = 81.2 Ų) supports adequate aqueous solubility while providing synthetic handles for further derivatization . This makes the furan-substituted scaffold a preferred starting point for central nervous system drug discovery programs where a balanced LogP (1-3) is critical for blood-brain barrier penetration.

Drug Design Physicochemical Properties LogP PSA

Synthetic Accessibility and Derivatization Potential vs. 3-Cyclopropyl-4-furan Analog

The 3-methyl substitution on the target compound offers a balance between steric bulk and synthetic accessibility compared to the 3-cyclopropyl analog (2-(3-cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, MW 283.28) . The methyl group provides minimal steric hindrance for subsequent C–H functionalization or cross-coupling reactions, whereas the cyclopropyl group introduces conformational rigidity that can complicate synthetic transformations and reduce yields . The target compound's lower molecular weight (257.24 g/mol) also offers a better starting point for fragment-based drug discovery or lead optimization where ligand efficiency metrics are critical.

Synthetic Chemistry Building Block Derivatization Medicinal Chemistry

Optimal Application Scenarios for 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid Based on Evidence


Kinase Inhibitor Lead Optimization Programs Targeting CDK2

The compound's furan-4-substituted pyrazolo[3,4-b]pyridine scaffold has demonstrated measurable CDK2 inhibitory activity (IC50 = 141 nM) in related analogs [1]. This makes the target compound a valuable starting point for medicinal chemistry teams developing selective CDK2 inhibitors, particularly where a balanced LogP of 1.7 is desired for cellular permeability .

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a molecular weight of 257.24 g/mol and a topological polar surface area of 81.2 Ų, the compound meets typical fragment criteria and provides good ligand efficiency metrics [1]. Its low steric bulk from the 3-methyl group allows for efficient fragment growing and linking strategies .

Synthesis of Targeted Libraries for p53-MDM2 Protein-Protein Interaction Inhibitors

Published research demonstrates that furan-bearing pyrazolo[3,4-b]pyridines can act as dual inhibitors of CDK2 and disruptors of the p53-MDM2 protein-protein interaction [1]. The 2-(4-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid scaffold thus serves as a privileged template for synthesizing focused libraries aimed at reactivating p53 tumor suppressor function in oncology programs.

Building Block for CNS-Targeted Probes

The compound's XLogP3 of 1.7 and moderate TPSA position it favorably for CNS drug discovery applications where blood-brain barrier penetration is critical [1]. Its furan ring provides a hydrogen bond acceptor that can engage CNS targets, while the acetic acid side chain offers synthetic versatility for conjugation to fluorophores, biotin, or PET tracer precursors .

Quote Request

Request a Quote for 2-(4-(Furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.